REACTION_CXSMILES
|
CCC([O-])(C)C.[Na+].[C:8](OC)(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[C:18]1(=[O:24])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1.S(=O)(=O)(O)O>C1(C(C)C)C=CC=CC=1>[C:8]([CH:19]1[CH2:20][CH2:21][CH2:22][CH2:23][C:18]1=[O:24])(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1|
|
Name
|
sodium tert-pentoxide
|
Quantity
|
35.8 g
|
Type
|
reactant
|
Smiles
|
CCC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
68.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled with an ice water bath to room temperature
|
Type
|
CUSTOM
|
Details
|
the temperature below 25° C.
|
Type
|
WASH
|
Details
|
The organic layer was washed in a one liter separation funnel with aqueous sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated on a Rotovap
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from heptane
|
Type
|
CUSTOM
|
Details
|
affording BCH (38.43 g, 76% yield)
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |